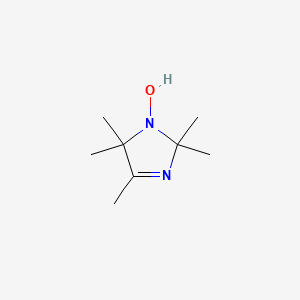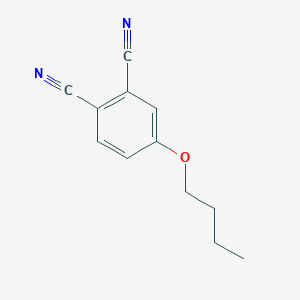
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Vue d'ensemble
Description
“2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” is a chemical compound with the molecular formula C8H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” is characterized by a linear formula of C8H16N2O2 . The molecular weight of the compound is 156.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” include a molecular formula of C8H16N2O and a molecular weight of 156.23 .Applications De Recherche Scientifique
Synthesis of Nitroxide Radicals
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol: is utilized in the synthesis of nitroxide radicals . These radicals are important for their stable magnetic properties and are used in various applications such as:
Electrophilic Reactions
The compound reacts with electrophiles followed by oxidation to produce mono- and bifunctional substituted nitroxides . These derivatives have applications in:
Chelating Agents
Metallated forms of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline can be used to create spin-labeled chelating agents . These agents are useful in:
Enaminocarbonyl and Thiocarbonyl Derivatives
The reactions of the compound can lead to the formation of enaminocarbonyl and thiocarbonyl derivatives . These compounds are significant in:
Kinetics Studies
The kinetics of oxidation of 2,2,4,5,5-pentamethyl-1-hydroxy-3-imidazoline can be studied to understand reaction mechanisms . This has implications in:
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
It has been observed that the compound can react with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole or 2,5-dihydro-1H-imidazole 3-oxide . This reaction results in the formation of biradicals, including those containing the enamino ketone and enamino imine functions .
Biochemical Pathways
The compound’s interaction with nitroxyl radicals suggests it may influence pathways involving these radicals
Result of Action
The generation of biradicals suggests potential reactivity and possible implications for cellular processes
Propriétés
IUPAC Name |
1-hydroxy-2,2,4,5,5-pentamethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZDYKJAPNRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N(C1(C)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192837 | |
| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
CAS RN |
39753-73-6 | |
| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline a valuable building block in chemical synthesis?
A1: This compound possesses a nucleophilic hydroxyl group and can be readily deprotonated to form a reactive metal alkoxide. This alkoxide exhibits versatile reactivity with various electrophiles, enabling the synthesis of diversely substituted imidazoline derivatives [, ].
Q2: How can 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline be used to create molecules with interesting magnetic properties?
A2: This compound serves as a precursor to stable nitroxide radicals. Researchers successfully synthesized metallocenylene-bridged bis(3-imidazolin-1-oxyls) by reacting the lithiated derivative of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline with 6,6-dimethylfulvene, followed by deprotection and oxidation. These complexes, characterized by X-ray diffraction and EPR spectroscopy, exhibit unique magnetic properties arising from the interaction between the metal center and the radical units [].
Q3: Can you elaborate on the charge transfer properties observed in complexes derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline?
A3: The ferrocene-bridged diradical derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline forms a charge-transfer complex with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. This complex displays intriguing electronic properties attributed to the interaction between the electron-rich ferrocene unit and the electron-accepting DDQ molecule.
Q4: Beyond materials chemistry, are there other areas where derivatives of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline find application?
A4: While the provided research focuses on materials chemistry applications, the ability to synthesize enaminothiocarbonyl compounds (imidazolidine nitroxide radicals) from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline opens possibilities for exploring their use in organic synthesis and potentially other fields [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














